
8-(Dodecyloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Dodecyloxy)quinoline is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dodecyloxy group attached to the eighth position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dodecyloxy)quinoline typically involves the alkylation of 8-hydroxyquinoline with dodecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions: 8-(Dodecyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
8-(Dodecyloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 8-(Dodecyloxy)quinoline involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. In medicinal applications, the compound’s interaction with molecular targets such as enzymes and receptors is studied to understand its therapeutic potential.
類似化合物との比較
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Aminoquinoline: Used in the treatment of malaria due to its activity against the exo-erythrocytic stages of the parasite.
8-Methoxyquinoline: Studied for its potential anticancer properties.
Uniqueness: 8-(Dodecyloxy)quinoline is unique due to the presence of the dodecyloxy group, which imparts distinct lipophilic properties. This modification enhances its ability to interact with lipid membranes and increases its potential for use in electronic materials and therapeutic applications.
特性
CAS番号 |
59351-72-3 |
|---|---|
分子式 |
C21H31NO |
分子量 |
313.5 g/mol |
IUPAC名 |
8-dodecoxyquinoline |
InChI |
InChI=1S/C21H31NO/c1-2-3-4-5-6-7-8-9-10-11-18-23-20-16-12-14-19-15-13-17-22-21(19)20/h12-17H,2-11,18H2,1H3 |
InChIキー |
UAVKWKBUNBLDLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)



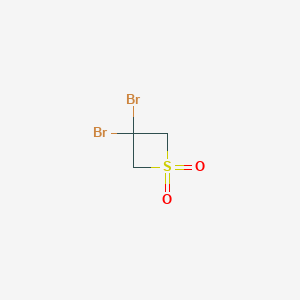

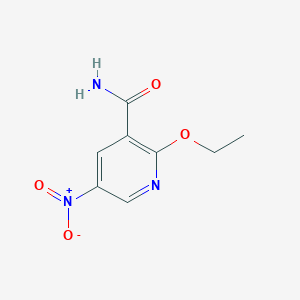

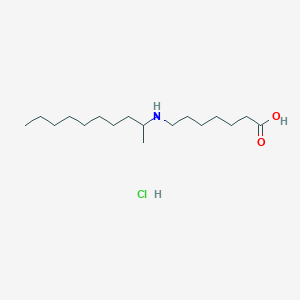
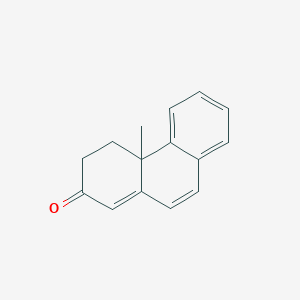
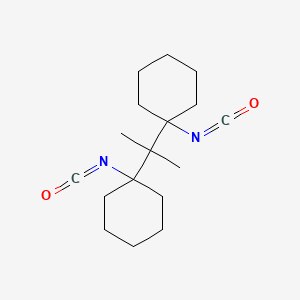

![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
